molecular formula C16H11BrO3 B11154457 7-[(4-Bromophenyl)methoxy]chromen-2-one

7-[(4-Bromophenyl)methoxy]chromen-2-one

Cat. No.: B11154457
M. Wt: 331.16 g/mol
InChI Key: XBQHFKZKJXERFF-UHFFFAOYSA-N
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Description

7-[(4-Bromophenyl)methoxy]chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of a bromophenyl group attached to the methoxy substituent on the chromen-2-one core structure. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-[(4-Bromophenyl)methoxy]chromen-2-one typically involves the reaction of 4-bromophenol with 7-hydroxychromen-2-one in the presence of a suitable base and a methoxy group donor. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 7-[(4-Bromophenyl)methoxy]chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinones, hydroxy derivatives, and substituted chromen-2-one derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-[(4-Bromophenyl)methoxy]chromen-2-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways involved in cell proliferation and apoptosis. The compound’s ability to induce oxidative stress and disrupt cellular homeostasis contributes to its biological effects .

Comparison with Similar Compounds

Uniqueness: 7-[(4-Bromophenyl)methoxy]chromen-2-one stands out due to the combined presence of the bromophenyl and methoxy groups, which confer unique chemical reactivity and biological properties. This combination enhances its potential as a versatile compound for various scientific and industrial applications .

Properties

Molecular Formula

C16H11BrO3

Molecular Weight

331.16 g/mol

IUPAC Name

7-[(4-bromophenyl)methoxy]chromen-2-one

InChI

InChI=1S/C16H11BrO3/c17-13-5-1-11(2-6-13)10-19-14-7-3-12-4-8-16(18)20-15(12)9-14/h1-9H,10H2

InChI Key

XBQHFKZKJXERFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)OCC3=CC=C(C=C3)Br

Origin of Product

United States

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